molecular formula C9H12S B037024 2-Phenylpropane-2-thiol CAS No. 16325-88-5

2-Phenylpropane-2-thiol

Cat. No.: B037024
CAS No.: 16325-88-5
M. Wt: 152.26 g/mol
InChI Key: WBDRVMIJNFZLMN-UHFFFAOYSA-N
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Description

2-Phenylpropane-2-thiol, a tertiary thiol characterized by a phenyl substituent, is a compound of significant interest in research chemistry, particularly in the fields of flavor and fragrance science. Its primary research value lies in its potent and distinctive organoleptic properties; it is renowned for imparting savory, roasted, and coffee-like notes, making it a critical standard and investigative molecule in the study of aroma-active compounds in food chemistry. The mechanism of action for its sensory impact involves the interaction of the thiol functional group with specific olfactory receptors (e.g., OR2M3), which are highly sensitive to sulfur-containing volatiles, triggering a strong sensory response even at exceptionally low thresholds. Beyond flavor profiling, this chemical serves as a valuable building block and intermediate in organic synthesis, especially in the development of novel thioethers and other sulfur-functionalized molecules for materials science and pharmaceutical research. Researchers utilize this compound to explore reaction mechanisms involving thiols, study the stability of flavor compounds in various matrices, and develop new analytical methods for trace-level sulfur volatile detection. This product is provided for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRVMIJNFZLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433366
Record name 2-phenylpropane-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16325-88-5
Record name 2-phenylpropane-2-thiol
Source EPA DSSTox
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Record name 2-phenylpropane-2-thiol
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Foundational Concepts of Thiol Functional Group Chemistry in Organic and Material Sciences

The thiol group, also known as a sulfhydryl or mercaptan group, consists of a sulfur atom bonded to a hydrogen atom (-SH). tutorchase.comcreative-proteomics.com Thiols are the sulfur analogs of alcohols, where sulfur replaces the oxygen atom of a hydroxyl group. wikipedia.org This substitution results in distinct chemical properties. Thiols are generally more acidic than their alcohol counterparts due to the larger size and lower electronegativity of sulfur compared to oxygen, which facilitates the release of a proton (H+) to form highly reactive thiolate anions. tutorchase.com

In organic chemistry, the thiol group's reactivity is central to various transformations. tutorchase.com Thiols can undergo oxidation to form disulfides (R-S-S-R), a reaction crucial for the structural integrity of proteins through the formation of disulfide bridges between cysteine residues. creative-proteomics.comfiveable.me Further oxidation can yield sulfonic acids. wikipedia.org Thiolates, the conjugate bases of thiols, are potent nucleophiles and readily participate in reactions like alkylation to form thioethers. wikipedia.orgmasterorganicchemistry.com

In material science, the thiol functional group is instrumental in surface modification and the development of advanced materials. msesupplies.com Thiols exhibit a strong affinity for certain metals, enabling the formation of self-assembled monolayers (SAMs) on surfaces like gold and silver. creative-proteomics.comrsc.org This property is exploited in nanotechnology and sensor design. msesupplies.com Furthermore, thiol-ene and thiol-yne "click" chemistry reactions are highly efficient and are used to create uniform polymer networks for applications ranging from hydrogels to coatings. rsc.orgnih.gov

Significance of Tertiary Thiols in Modern Chemical Research

Tertiary thiols, such as 2-phenylpropane-2-thiol, possess unique characteristics that set them apart from primary and secondary thiols. The increased steric hindrance around the sulfur atom in tertiary thiols influences their reactivity. For instance, while S-alkylation of primary and secondary thiols is a common synthetic route, the preparation of tertiary thiols can be more challenging due to this steric bulk. wikipedia.org

A key feature of tertiary thiols is their increased resistance to oxidation compared to primary and secondary thiols. This stability can be advantageous in certain applications where the prevention of disulfide formation is desired. However, their reactivity in other reactions, such as the thiol-Michael addition, can be significantly slower. nsf.gov Research has shown that in some polymerization systems, tertiary thiols exhibit poor reactivity and lower reaction yields compared to their primary and secondary counterparts. nsf.gov

Despite these challenges, the unique steric and electronic properties of tertiary thiols make them valuable in specific areas of chemical research. They have been investigated for their role in the synthesis of complex molecules and materials where controlled reactivity is paramount. beilstein-journals.orgchemrevlett.com

Research Trajectories and Current Scope for 2 Phenylpropane 2 Thiol Studies

Established Synthetic Routes to Tertiary Thiols

Traditional methods for synthesizing tertiary thiols often involve the creation of the carbon-sulfur bond on a pre-existing tertiary carbon framework or by adding a sulfur source across the double bond of a suitably substituted alkene.

Alkene-Based Thiol Syntheses

A primary route to tertiary thiols involves the addition of hydrogen sulfide (B99878) (H₂S) across the double bond of a trisubstituted alkene. For the synthesis of this compound, the corresponding alkene is 2-phenylpropene (α-methylstyrene).

The acid-catalyzed addition of H₂S to olefins generally follows the Markovnikov rule, where the thiol group attaches to the more substituted carbon, yielding a tertiary thiol from a trisubstituted alkene. google.com This method has been a cornerstone for the industrial production of lower aliphatic thiols. ias.ac.in The reaction is typically performed under pressure and at elevated temperatures in the presence of an acid catalyst, such as an alkyl sulfonic acid or a carboxylic acid, to improve selectivity for the desired alkyl thiol. google.comias.ac.in However, direct addition of H₂S can sometimes lead to low yields and the formation of cyclic sulfide by-products.

Alternatively, radical-mediated additions provide a pathway to anti-Markovnikov products. While not the primary route for tertiary thiols like this compound, it represents a complementary strategy for thiol synthesis from alkenes.

Functional Group Interconversions for Thiol Introduction

Functional group interconversion is a versatile strategy that involves converting an existing functional group on a tertiary carbon atom into a thiol group. This approach avoids the direct handling of H₂S and can offer better control over the reaction. Common starting materials include tertiary alcohols and halides. beilstein-journals.orgfiveable.me

From Tertiary Alcohols: A well-known method for converting alcohols to thiols is the Mitsunobu reaction. For instance, 2-phenylpropan-2-ol can be reacted with thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). This forms a thioester intermediate, which is subsequently reduced, typically with lithium aluminum hydride (LiAlH₄), to yield the final tertiary thiol. This method is effective but can be limited by the high cost and moisture sensitivity of the reagents.

From Tertiary Halides: Tertiary alkyl halides are common precursors for thiol synthesis. However, direct reaction with nucleophiles like sodium hydrosulfide (B80085) can be complicated by competing elimination reactions, which are often favored for tertiary substrates. beilstein-journals.org To circumvent this, multi-step procedures are often employed.

One effective protocol involves reacting the tertiary halide, such as 2-chloro-2-phenylpropane, with a thiocyanate (B1210189) salt like potassium thiocyanate (KSCN). The resulting thiocyanate intermediate is then hydrolyzed under acidic conditions to produce the thiol. Another approach utilizes the reaction of the halide with thiourea (B124793) to form an isothiouronium salt, which is subsequently hydrolyzed to liberate the thiol.

A summary of these functional group interconversion methods is presented in Table 1.

Starting MaterialReagentsIntermediateFinal StepTypical YieldReference(s)
2-Phenylpropan-2-olThioacetic acid, PPh₃, DEADThioesterReduction (LiAlH₄)76-93%
2-Phenylpropyl bromidePotassium thiocyanate (KSCN)ThiocyanateAcid Hydrolysis-
Alkyl HalideThioureaIsothiouronium SaltHydrolysisGood for 1° halides-
α-Hydroxy EsterMesyl Chloride, ThiophenolMesylateSₙ2 DisplacementGood beilstein-journals.org

Table 1: Comparison of Functional Group Interconversion Methods for Thiol Synthesis.

Emerging and Catalytic Synthesis Strategies

Recent advancements in catalysis have opened new, more efficient avenues for the synthesis of thiols and related sulfur compounds, focusing on the use of transition metals and dehydrative methods.

Transition Metal-Catalyzed Thiol Synthesis

Transition metal catalysts offer powerful tools for forming carbon-sulfur bonds with high efficiency and selectivity, often under milder conditions than traditional methods. nih.govrsc.org

Heterogeneous Cobalt-Catalyzed Approaches

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and recyclability. Cobalt-based catalysts have emerged as effective for the synthesis of thiols from various starting materials. kyushu-u.ac.jp Research has demonstrated the synthesis of thiols from alkenes using elemental sulfur and hydrogen gas, mediated by a heterogeneous cobalt catalyst. kyushu-u.ac.jp For example, a Co/SiO₂-Al₂O₃ catalyst has been used effectively for this transformation. This approach avoids the direct use of hazardous H₂S gas by generating the necessary sulfurating species in situ. researchgate.net Mechanistic studies suggest that these reactions can proceed through cobalt hydride species and subsequent alkyne or alkene insertion. nih.gov Nanolayered cobalt-molybdenum sulfides have also been established as excellent catalysts for C–S bond construction. csic.es

Catalyst SystemStarting MaterialsKey FeaturesReference(s)
Co/SiO₂-Al₂O₃Alkene, Elemental Sulfur, H₂Avoids direct H₂S use; High conversion and yield
CoMo/Al₂O₃Carbonyl Compounds, H₂SReductive thiolation of ketones and aldehydes kyushu-u.ac.jp
Nanolayered Co-Mo-SAlcohols, Thiols or H₂S"Borrowing hydrogen" mechanism; Forms thioethers csic.es

Table 2: Examples of Heterogeneous Cobalt-Catalyzed Systems for C-S Bond Formation.

Dehydrative Thioetherification Reactions

Dehydrative thioetherification involves the coupling of an alcohol and a thiol to form a thioether, with water as the only byproduct, making it a highly atom-economical process. chemrevlett.comresearchgate.net While this method directly produces thioethers rather than thiols, it is a significant strategy for forming C–S bonds involving tertiary carbons, as tertiary alcohols can serve as substrates. nih.gov

The reaction is typically catalyzed by a transition metal or a Brønsted acid. chemrevlett.comnih.gov Various metal catalysts, including those based on zinc, molybdenum, indium, and copper, have been successfully employed. chemrevlett.com For instance, zinc iodide (ZnI₂) can catalyze the reaction between benzylic alcohols and various thiols. chemrevlett.com Indium(III) has proven to be a superior catalyst for the dehydrative addition of thiols to certain unsaturated alcohols, showing high selectivity. acs.org These reactions often proceed through the formation of a stabilized carbocation intermediate from the alcohol, which is then attacked by the thiol nucleophile. The efficiency of the reaction can be influenced by the electronic properties of the alcohol substrate, with electron-donating groups on benzylic alcohols often increasing the reaction rate. chemrevlett.com

Radical-Mediated Thiol Functionalization Pathways

Radical-mediated reactions, particularly thiol-ene additions, represent a significant pathway for the synthesis of thiols, including sterically hindered tertiary thiols like this compound. wikipedia.orgnih.gov This approach is valued for its efficiency in forming carbon-sulfur bonds and often proceeds under mild conditions. wikipedia.org The fundamental mechanism is a free-radical chain reaction consisting of three key stages: initiation, propagation, and chain transfer. wikipedia.org

The process begins with the generation of a thiyl radical (RS•) from a thiol precursor. This initiation can be achieved through various methods, including the use of radical initiators, heat, or, commonly, ultraviolet (UV) irradiation. wikipedia.orgmdpi.com Once formed, the electrophilic thiyl radical adds to an alkene at the site of unsaturation. acs.org This addition typically follows an anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon of the double bond, forming a carbon-centered radical intermediate. wikipedia.orgencyclopedia.pub The reaction cycle continues in the chain transfer step, where this carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This yields the final thioether product and regenerates a new thiyl radical, which can then participate in subsequent propagation steps. wikipedia.org

For the specific synthesis of this compound, a radical-mediated pathway involves the addition of a thiolating agent, such as hydrogen sulfide (H₂S), to a precursor like 2-phenylpropene. The reaction can be initiated by UV light or electrochemical methods to generate the necessary thiyl radicals.

Table 1: Radical-Mediated Synthesis of this compound An interactive data table summarizing research findings on the radical-mediated synthesis of this compound.

ReactantRadical SourceYieldByproductsCitation
2-PhenylpropeneH₂S under UV light or electrolysis29–85%Dialkyldisulfanes (10–15%)

The synthesis and reactivity of tertiary thiols via radical pathways are influenced by steric factors. The bulky nature of the tertiary carbon center can impact the kinetics of the reaction. researchgate.net Studies comparing primary, secondary, and tertiary thiols in radical thiol-ene reactions have shown that polymerization rates can decrease as much as tenfold when moving from a primary to a tertiary thiol, highlighting the effect of steric hindrance on the chain transfer step. acs.org

Green Chemistry Principles and Sustainable Thiol Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by utilizing sustainable resources, minimizing waste, and improving energy efficiency. researchgate.netuantwerpen.be

A key area of development is the use of sustainable energy sources to drive reactions. Visible light and direct sunlight are increasingly used as mild and renewable energy sources for initiating radical thiol-ene reactions, replacing energy-intensive UV lamps. acs.orgnih.gov This is often accomplished through photoredox catalysis, where a photocatalyst absorbs visible light to initiate the radical process. encyclopedia.pubthieme-connect.com Both inorganic semiconductors, like titanium dioxide (TiO₂), and metal-free organic dyes, such as eosin (B541160) Y and thioxanthone, have been employed successfully as photocatalysts. encyclopedia.pubacs.orgthieme-connect.comacs.org

The choice of solvent is another critical aspect of green thiol synthesis. Efforts have focused on replacing conventional volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods have been developed to conduct thiol-ene reactions in aqueous media, sometimes facilitated by a co-solvent to aid solubility. nih.govjmaterenvironsci.com In some cases, reactions can be performed under solvent-free (neat) conditions, which significantly reduces waste and simplifies purification. jmaterenvironsci.com

Heterogeneous catalysis offers a sustainable advantage by simplifying catalyst recovery and recycling, a core principle of green chemistry. An example is the use of a heterogeneous cobalt catalyst for the synthesis of thiols from alkenes, elemental sulfur, and hydrogen. kyushu-u.ac.jp This approach avoids the challenges associated with separating homogeneous catalysts from the reaction mixture.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another central tenet. uantwerpen.be Syntheses that maximize atom economy are preferred. For instance, photocatalytic oxidative radical additions have been developed where molecular oxygen (O₂) serves as a green oxidant and the only theoretical byproduct is water, representing a highly atom-economical route. acs.orgacs.org

Table 2: Green and Sustainable Approaches in Thiol Synthesis An interactive data table summarizing various green chemistry methodologies applicable to thiol synthesis.

MethodEnergy SourceSolvent/ConditionsCatalyst/ReagentGreen Principle ExemplifiedCitation
PhotocatalysisVisible LightEthyl Acetate (Green Solvent)Thioxanthone (Organic Photocatalyst), O₂Renewable Energy, Green Oxidant, Atom Economy acs.orgacs.org
PhotocatalysisSunlightWater/DMFtert-Butyl hydroperoxide (TBHP)Renewable Energy, Green Solvent nih.gov
Heterogeneous CatalysisN/AN/AHeterogeneous Cobalt CatalystCatalyst Recyclability kyushu-u.ac.jp
Phase-Transfer CatalysisRoom TemperatureWaterCesium Carbonate / TriethylamineGreen Solvent, Mild Conditions jmaterenvironsci.com
PhotocatalysisVisible LightMeCN:H₂OEosin Y (Organic Photocatalyst)Metal-Free Catalysis, Mild Conditions thieme-connect.com

These advancements collectively contribute to the development of more sustainable and environmentally responsible methods for synthesizing this compound and other valuable organosulfur compounds.

Thiyl Radical Chemistry in Tertiary Thiol Systems

The formation of a thiyl radical (RS•) from a thiol (RSH) is a pivotal step in many sulfur-centered reaction mechanisms. mdpi.com For tertiary thiols like this compound, the resulting tertiary thiyl radical exhibits unique stability and reactivity patterns influenced by the bulky substituent. These radicals are key intermediates in a variety of transformations. mdpi.com The S-H bond in thiols is relatively weak, making them susceptible to homolytic cleavage to form thiyl radicals through processes initiated by heat, light, or radical initiators. mdpi.com

Hydrogen Atom Transfer (HAT) Reactions Involving Tertiary Thiyl Radicals

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is exchanged between two species. acs.org Thiols are exceptionally effective hydrogen-atom donors, a characteristic that is central to their role in both synthetic and biological systems. mdpi.com The thiyl radical generated from this compound can readily abstract a hydrogen atom from a suitable donor, a critical step in many radical chain processes.

The facility of hydrogen abstraction from primary, secondary, and tertiary thiols increases in that order, which corresponds to the decreasing S-H bond strengths. nih.gov The tertiary carbon center and the adjacent phenyl group in this compound influence the energetics of this process. The rate-limiting step in many thiol-involved reactions is the hydrogen transfer from the thiol to a carbon-centered radical. diva-portal.org

In a plausible mechanism for certain cascade reactions, a radical intermediate abstracts a hydrogen from a thiol, such as p-chlorobenzenethiol, to generate a thiyl radical. researchgate.net This thiyl radical can then proceed to react further, for instance, by adding to a C-C double bond. researchgate.net Subsequently, another intermediate radical can abstract a hydrogen from a donor like 2-phenylpropan-2-ol to continue the chain. researchgate.net While specific kinetic data for HAT reactions involving the this compound radical are not extensively tabulated in isolation, the principles are well-established in related systems. The bond dissociation free energy (BDFE) is a key determinant of HAT reactivity. For comparison, the computed O-H BDFE for the analogous alcohol, 2-phenylpropan-2-ol (cumyl alcohol), is 98.2 kcal mol⁻¹. nih.govresearchgate.net

Table 1: Factors Influencing Hydrogen Atom Transfer (HAT) Reactions

FactorDescriptionImplication for this compound
Bond Dissociation Energy (BDE) The energy required to homolytically cleave a bond. Lower S-H BDE facilitates H-atom donation.Tertiary thiols generally have weaker S-H bonds than primary or secondary thiols, making them better H-atom donors.
Radical Stability The stability of the resulting thiyl radical and the newly formed radical on the donor molecule.The tertiary thiyl radical is relatively stable, influencing reaction equilibria.
Steric Hindrance The steric bulk around the reacting centers can affect the rate of HAT.The bulky α,α-dimethylbenzyl group can influence the approach of radical abstractors and H-atom donors.

Electron Transfer (ET) Processes and Their Implications

Thiols and their corresponding thiyl radicals can participate in electron transfer (ET) processes, which are fundamental to their antioxidant properties and their role in photoredox catalysis. psu.edunih.gov The oxidation of a thiol can lead to a thiyl radical, and further oxidation or reaction can result in species like disulfides.

Studies on aromatic thiols have shown that electron transfer to a radical cation can proceed via two parallel paths: a common electron transfer yielding a thiol radical cation (ArSH•+) and a more complex ionic reaction that directly produces a thiyl radical (ArS•). psu.edu The latter pathway is thought to involve a concerted process of electron transfer and deprotonation. psu.edu Following a single electron transfer (SET) event, a radical ion pair is formed, which can then undergo a HAT reaction with another thiol molecule to generate a thiyl radical and initiate a chain reaction. whiterose.ac.uk

Addition Reactions to Unsaturated Systems

A hallmark reaction of thiyl radicals is their addition to unsaturated systems like alkenes and alkynes. mdpi.com This reactivity forms the basis of the highly efficient thiol-ene and thiol-yne "click" reactions.

The thiol-ene reaction is a radical-mediated addition of a thiol to a double bond, proceeding via a step-growth mechanism. wikipedia.orgnih.gov This reaction is known for its high efficiency, stereoselectivity, and rapid rates under mild conditions, often initiated by light. wikipedia.org The process involves the initiation step to form a thiyl radical, which then propagates by adding to an alkene (the 'ene') in an anti-Markovnikov fashion to create a carbon-centered radical. wikipedia.org This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. wikipedia.org

The reactivity of the alkene is a critical factor; electron-rich alkenes like vinyl ethers and norbornene are highly reactive, while conjugated alkenes are less so. wikipedia.org The stereochemistry of the alkene can also play a role. For instance, in reactions involving fumarates (trans) and maleates (cis), the initial cis/trans geometry affects the kinetics, with fast isomerization often preceding the slower addition step. diva-portal.orgrsc.org

Table 2: Kinetic Parameters in Thiol-Ene Polymerization

ParameterDescriptionTypical Observation
Propagation Rate (k_p) Rate constant for the addition of the thiyl radical to the alkene.Highly dependent on alkene structure (electron density, sterics).
Chain Transfer Rate (k_CT) Rate constant for hydrogen abstraction from the thiol by the carbon-centered radical.Often the rate-limiting step. Depends on the thiol's S-H bond strength.
k_p / k_CT Ratio Determines the overall mechanism and polymer structure.A ratio close to 1 is ideal for perfect alternating step-growth polymerization.
Initiation Rate The rate at which initial thiyl radicals are formed.The polymerization rate often scales with the initiation rate to an exponent between 0.5 and 1.0. nih.gov

Stereoselectivity in these polymerizations can be high, but is influenced by reaction conditions and substrate structure. The reversibility of the initial thiyl radical addition can allow for thermodynamic control over the product distribution.

When a molecule contains both a thiol group and an unsaturated moiety, the generated thiyl radical can undergo an intramolecular addition reaction, leading to the formation of a cyclic sulfide. mdpi.com These intramolecular thiol-ene reactions are powerful tools for synthesizing sulfur-containing heterocycles. mdpi.commdpi.com

The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations often being highly favored due to the formation of a stable five-membered ring and a more substituted (e.g., tertiary) radical intermediate. mdpi.com However, the formation of six-membered rings via endo cyclization is also possible and can sometimes be the thermodynamic product. mdpi.com The stability of the radical formed after cyclization is a crucial factor; for example, addition to an acrylamide (B121943) terminus is favored because the resulting radical is stabilized by the adjacent carbonyl group. mdpi.com In some cases, intramolecular addition of a cysteine thiyl radical to the aromatic ring of phenylalanine or tyrosine has been observed, forming cyclic cross-links. nih.gov

Radical-Chain Reductions and Desulfurization Pathways

The sulfur-carbon bond in this compound can be cleaved through radical-mediated pathways, leading to desulfurization. This transformation is significant for removing the thiol group and forming new carbon-carbon or carbon-hydrogen bonds.

One effective method for the desulfurization of thiols involves their conversion into a C-centered radical, which can then be trapped. A process utilizing triethyl phosphite (B83602) as a sulfur atom acceptor enables thiols to serve as precursors for C-centered radicals. This S-atom transfer process is driven by the formation of stronger C-H, C-C, and S-P bonds at the expense of weaker S-H and C-S bonds. acs.org

Another notable desulfurization pathway involves a phosphine-promoted nucleophilic substitution. Research has shown that benzyl thiols are particularly reactive in a desulfurization process promoted by a triphenylphosphine (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) system. cas.cn This reaction proceeds rapidly at room temperature, converting the thiol into a species susceptible to nucleophilic attack, effectively replacing the sulfur atom. Although alkyl thiols exhibit lower reactivity, they can also undergo this transformation under heating. cas.cn The high reactivity of benzyl thiols is attributed to the stability of the benzylic radical/cationic intermediates. cas.cn

Furthermore, thiols can participate as catalysts in radical-chain reductions without being consumed. In the reduction of alkyl halides by trialkylsilanes, an alkanethiol can act as a polarity reversal catalyst. psu.edu The thiol mediates the hydrogen-atom transfer from the silane (B1218182) to the alkyl radical, regenerating the thiol and propagating the radical chain. psu.edu

Reaction TypeReagentsKey FeaturesReference
Desulfurative AlkylationP(OEt)₃, AIBNThiol serves as a C-centered radical precursor for C-C bond formation with alkenes. acs.org
Desulfurative SubstitutionPh₃P, ICH₂CH₂I, NucleophileBenzyl thiols are highly reactive; the reaction proceeds rapidly at room temperature. cas.cn
Thiol-Catalyzed ReductionTrialkylsilane, Thiol, InitiatorThiol acts as a polarity reversal catalyst to mediate H-atom transfer. psu.edu

Reactivity with Molecular Oxygen and Oxidative Transformation Mechanisms

This compound, like other thiols, is susceptible to oxidation. The reaction with molecular oxygen and other oxidizing agents can lead to various products, primarily disulfides and, under more forceful conditions, sulfonic acids.

The primary oxidative transformation is the coupling of two thiol molecules to form a disulfide. This process is often mediated by radical intermediates. A thiyl radical (RS•) can be generated from the thiol, and two such radicals can dimerize to form a stable disulfide bond (RS-SR). thieme-connect.com Electrochemical methods, for instance, can facilitate the oxidation of a thiophenol to a sulfur radical, which rapidly dimerizes. thieme-connect.com

While oxygen is a common oxidant, its reactions can be complex. In some photoredox catalytic cycles, molecular oxygen serves to reoxidize the catalyst, regenerating its active state. nih.gov Interestingly, under certain neutral and photo-initiated conditions, the formation of disulfide byproducts can be minimal, suggesting that the reaction pathway can be controlled to favor other outcomes. nih.gov

The oxidation of phenolic compounds by molecular oxygen, which may share some mechanistic features with the phenyl-containing this compound, involves the formation of phenoxyl radicals. The subsequent reactions are highly dependent on factors like pH, which can direct the pathway towards either degradation or condensation (polymerization). vtt.fi Stronger oxidizing agents, such as hydrogen peroxide or bromate, are also effective for the conversion of thiols to disulfides. researchgate.net

Nucleophilic and Electrophilic Reactivity of this compound

The thiol group of this compound can act as both a nucleophile and a proton donor, defining its reactivity in a wide range of chemical transformations.

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide, resulting in the formation of a new thiol and a new disulfide. This process is crucial in biological systems for processes like protein folding and redox signaling and is a versatile tool in synthetic chemistry. nih.gov

The mechanism proceeds via a nucleophilic substitution (S_N2) pathway. mdpi.comresearchgate.net The thiol is first deprotonated to its more nucleophilic conjugate base, the thiolate anion (RS⁻). This thiolate then attacks one of the sulfur atoms of the disulfide bond. researchgate.net The reaction passes through a transient, linear trisulfide transition state, leading to the cleavage of the original disulfide bond and the formation of a new one. researchgate.netrsc.org

The rate of exchange is highly dependent on the pKa of the reacting thiol, as the concentration of the reactive thiolate species increases at pH values near or above the pKa. researchgate.net The electron-withdrawing nature of the phenyl group in this compound is expected to increase the acidity of the thiol proton compared to non-aromatic tertiary thiols, thereby facilitating the formation of the thiolate anion.

Thioether Formation via Dehydrative Coupling Reactions

Thioethers can be synthesized in an atom-economical fashion through the dehydrative coupling of a thiol with an alcohol, producing water as the only byproduct. chemrevlett.com This transformation is typically catalyzed by a transition metal or a Lewis acid. chemrevlett.comnih.gov

A variety of metal catalysts, including those based on copper, zinc, and indium, have been shown to be effective for this reaction. chemrevlett.comnih.gov For instance, copper(II) triflate (Cu(OTf)₂) has been successfully used to catalyze the coupling of 2-phenylpropan-2-ol (the alcohol analog of this compound) with various thiols, demonstrating the feasibility of this reaction for sterically hindered tertiary systems. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.govacs.org

Thiol SubstrateAlcohol SubstrateCatalystYield (%)Reference
4-Fluorobenzenethiol2-Phenylpropan-2-olCu(OTf)₂96 nih.gov
4-Chlorobenzenethiol2-Phenylpropan-2-olCu(OTf)₂95 nih.gov
4-Methylbenzenethiol2-Phenylpropan-2-olCu(OTf)₂94 nih.gov
Benzyl mercaptan2-Phenylpropan-2-olCu(OTf)₂90 nih.gov
Cyclohexanethiol2-Phenylpropan-2-olCu(OTf)₂81 nih.gov

Table data adapted from a study on the copper-catalyzed thioetherification of 2-phenylpropan-2-ol with various thiols, illustrating the general reactivity for this structural class. nih.gov

Interactions with Diverse Electrophilic Species

The thiol group, particularly after deprotonation to the thiolate, is a strong nucleophile that readily reacts with a variety of electrophiles. nih.gov According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom of a thiolate is a "soft" nucleophile and therefore reacts preferentially and rapidly with "soft" electrophiles. nih.gov

Common reactions involving this compound as a nucleophile include:

S_N2 Alkylation: Reaction with alkyl halides, where the thiolate displaces a halide leaving group to form a thioether.

Acylation: Reaction with electrophilic acylating agents like acid chlorides or anhydrides to yield thioesters. uou.ac.in

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, where the thiolate attacks the β-carbon of the electrophilic double bond. nih.gov

Addition to Carbonyls: Reaction with aldehydes and ketones in the presence of an acid catalyst to form mercaptals (from aldehydes) or mercaptols (from ketones). uou.ac.in

Electrophile ClassSpecific ExampleProduct Type
Alkyl HalideIodomethaneThioether
Acid ChlorideAcetyl ChlorideThioester
α,β-Unsaturated CarbonylMethyl vinyl ketoneThioether (via Michael Addition)
AldehydeAcetaldehydeMercaptal

Steric and Electronic Influences on Tertiary Thiol Reactivity Profiles

The reactivity of this compound is profoundly shaped by the combination of its tertiary and benzylic nature. These structural features introduce competing steric and electronic effects that differentiate its behavior from primary or secondary thiols.

Steric Influences: The presence of three non-hydrogen substituents (two methyl groups and a phenyl group) on the carbon atom attached to the sulfur creates significant steric hindrance. This bulkiness impedes the approach of other molecules to the sulfur atom, which dramatically slows down the rate of reactions that require direct nucleophilic attack by the thiol, such as S_N2-type reactions. nih.gov Studies comparing primary, secondary, and tertiary thiols in reactions like thiol-Michael additions have consistently shown that tertiary thiols exhibit the lowest reactivity and give poor yields. nsf.gov In some cases, bulky tertiary thiols like tert-butyl thiol fail to react entirely under conditions where less hindered thiols proceed smoothly, highlighting the critical role of steric encumbrance. nih.govnih.gov

Electronic Influences: The electronic effects of the phenyl group are twofold:

Inductive Effect: The phenyl group is electron-withdrawing, which increases the acidity (lowers the pKa) of the thiol proton. This facilitates the formation of the highly nucleophilic thiolate anion (RS⁻), which can enhance reactivity in reactions where the thiolate is the active species.

Resonance Effect: The phenyl group can stabilize an adjacent positive charge through resonance. This effect strongly favors reaction pathways involving a benzylic carbocation intermediate, such as S_N1 and E1 reactions. nih.gov

The combination of these factors means that for this compound, there is a strong competition between S_N2 pathways, which are sterically disfavored, and S_N1/E1 pathways, which are electronically favored. While the electron-withdrawing nature of the phenyl group can somewhat inhibit carbocation formation, the tertiary and benzylic position provides substantial stabilization, often making S_N1 or elimination the dominant pathway, particularly with good leaving groups. nih.gov

Thiol TypeSteric HindranceDominant Electronic EffectTypical Reactivity Profile
Primary (RCH₂SH)LowGoverned by R groupFavors S_N2; good nucleophile
Secondary (R₂CHSH)MediumGoverned by R groupsS_N2 reactivity is reduced vs. primary
Tertiary (e.g., this compound) HighPhenyl group: inductive withdrawal & resonance stabilizationS_N2 is very slow; S_N1/E1 pathways are often favored due to stable carbocation intermediate. nih.govnsf.gov

Computational Chemistry and Theoretical Studies on 2 Phenylpropane 2 Thiol and Thiol Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed investigation of electronic structure and its influence on chemical behavior. These ab initio methods solve the Schrödinger equation (or a simplified form) to determine the energetic and geometric properties of molecules.

Once the optimized geometry is obtained, vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to atomic positions to determine the frequencies of the normal modes of vibration. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific molecular motions. nih.gov For instance, DFT calculations can identify the characteristic stretching frequency of the S-H bond (νS–H), which is a key signature in the vibrational spectra of thiols. nih.gov Studies on molecules like thiophenol adsorbed on gold clusters and cyclic dipeptides containing cysteine have demonstrated the power of DFT in assigning vibrational modes and understanding how intermolecular interactions, such as hydrogen bonding, affect these vibrations. nih.govresearchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) is crucial for obtaining accurate results that correlate well with experimental findings. nih.govresearchgate.net

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Model Thiol System
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (DFT/B3LYP) (cm⁻¹)Assignment
ν(S-H)25722580S-H stretch
ν(C-S)705715C-S stretch
δ(C-S-H)890902C-S-H bend
Aromatic ν(C-H)30603071Aromatic C-H stretch

Note: Data presented is illustrative, based on typical values for aromatic thiols found in the literature. Specific values for 2-phenylpropane-2-thiol would require a dedicated computational study.

Quantum chemical calculations are powerful tools for predicting the reactivity of thiols and elucidating the mechanisms of their reactions. By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped out. chemrxiv.org The activation energy, determined by the energy difference between the reactants and the transition state, is a key predictor of the reaction rate.

Furthermore, DFT can be used to calculate various molecular properties that serve as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability, while the orbital energies themselves relate to its ability to donate or accept electrons. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites of reaction. researchgate.net

Molecular Modeling and Simulation of Thiol-Containing Systems

While quantum chemistry focuses on the electronic details of individual molecules, molecular modeling and simulation techniques are used to study the collective behavior of large numbers of molecules over time. These methods are essential for understanding macroscopic properties and complex processes like polymerization.

Thiol-ene polymerization is a widely used reaction that proceeds via a step-growth radical mechanism. itu.edu.tr Kinetic modeling and simulation are crucial for understanding and predicting the course of these polymerizations. The mechanism involves several key steps: initiation, propagation (the addition of a thiyl radical to an ene), chain transfer (hydrogen abstraction from a thiol by a carbon-centered radical), and termination. itu.edu.trbohrium.com

Simulations have shown that the kinetics of thiol-ene reactions are highly dependent on the ratio of the propagation rate coefficient (kp) to the chain transfer rate coefficient (kCT). researchgate.net The structure of both the thiol and the ene can significantly impact these rate constants. acs.org Additionally, simulations can account for side reactions, such as the homopolymerization of the ene, which can affect the final polymer microstructure and properties like the gel point conversion. itu.edu.trresearchgate.net

Table 2: Key Steps in Kinetic Models of Thiol-Ene Polymerization
Reaction StepDescriptionKinetic Parameter
InitiationGeneration of initial radicals from a photoinitiator.ki
PropagationAddition of a thiyl radical (RS•) to an ene double bond.kp
Chain TransferH-atom transfer from a thiol (RSH) to a carbon radical.kCT
HomopolymerizationAddition of a carbon radical to another ene monomer (side reaction).khomo
TerminationCombination or disproportionation of two radicals.kt

The behavior of organosulfur compounds in complex mixtures, such as crude oil, is critical in industrial and environmental contexts. benthamdirect.comresearchgate.net Mesoscopic models bridge the gap between the molecular and macroscopic scales, allowing for the simulation of phenomena like the formation and stability of dispersed phases. benthamdirect.com

One approach involves using a master equation to model the dynamics of particle aggregation and phase separation in a low-polarity medium containing organosulfur compounds. researchgate.net These models are stochastic, meaning they consider the probabilistic nature of molecular interactions. benthamdirect.com The parameters for these models, which describe the properties of the system's components, are often derived from lower-level calculations, including quantum chemistry and statistical thermodynamics. researchgate.net

Such simulations have provided insights into how the concentration and type of sulfur compounds affect the stability of dispersed phases. benthamdirect.com For example, theoretical models suggest that an increased sulfur content can increase the likelihood of destabilizing a dispersed phase. benthamdirect.comresearchgate.net These mesoscopic models are valuable tools for predicting the behavior of complex fluids and can guide strategies to mitigate problems like equipment fouling in refineries. benthamdirect.com

Theoretical Investigation of Steric and Electronic Effects on Thiol Properties

The chemical and physical properties of thiols are governed by the steric and electronic effects of their substituent groups. Theoretical methods are ideally suited to systematically investigate these influences.

Electronic effects refer to how the distribution of electron density in a molecule affects its properties. Electron-withdrawing groups attached to a thiol can increase the acidity of the S-H bond (lower its pKa) by stabilizing the resulting thiolate anion. Conversely, electron-donating groups decrease acidity. DFT calculations have been used extensively to predict the pKa of substituted thiols, showing that accurate predictions often require the inclusion of explicit solvent molecules in the computational model. acs.org In the context of thiol-ene reactions, theoretical studies have shown that thiols with electron-accepting substituents can exhibit lower activation energies for hydrogen abstraction. researchgate.net The electronic properties of substituents also influence the stability of radical intermediates, which in turn affects reaction rates. researchgate.net

Steric effects relate to the spatial arrangement of atoms and the physical bulk of substituent groups. Large, bulky groups near the thiol functional group can hinder its ability to approach and react with other molecules, a phenomenon known as steric hindrance. This can affect reaction rates and even the feasibility of certain reaction pathways. Computational models can quantify these steric effects by calculating the strain energy of crowded transition states. Furthermore, steric factors can influence non-covalent interactions, such as the S–H/π interaction between a thiol group and an aromatic ring, by limiting the accessible geometries for favorable interaction. nih.gov

Applications and Research Horizons in Disciplines Utilizing 2 Phenylpropane 2 Thiol and Tertiary Thiols

Applications in Organic Synthesis and Materials Science

Tertiary thiols, including 2-phenylpropane-2-thiol, are instrumental in the development of novel materials and the catalysis of complex organic reactions. Their sterically hindered nature often imparts unique reactivity and stability, making them suitable for specialized applications where primary and secondary thiols may be less effective.

The reactivity of the thiol group makes it a versatile functional group in polymerization chemistry. Thiol-ene and thiol-yne "click" reactions are particularly noteworthy for their efficiency and orthogonality, allowing for the precise design of polymer architectures.

Thiol-ene photopolymerization is a powerful method for creating crosslinked polymer networks with tailored properties. This process involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). One of the key advantages of this method is its relative insensitivity to oxygen, a common inhibitor of radical polymerizations uiowa.eduresearchgate.net. This allows for rapid curing under ambient conditions, which is highly desirable for many industrial applications.

The photopolymerization rate of thiol-ene systems can be significantly influenced by the concentration of the thiol uiowa.eduresearchgate.net. Research has shown that increasing the thiol concentration can enhance the polymerization rate in the presence of air uiowa.eduresearchgate.net. This is attributed to the thiol's ability to act as a chain transfer agent, mitigating the inhibitory effects of oxygen uiowa.eduresearchgate.net.

While specific research detailing the use of this compound in high-performance materials is not extensively documented in readily available literature, the principles of thiol-ene chemistry suggest that tertiary thiols could be employed to modulate network properties. The steric bulk of the tertiary carbon atom adjacent to the sulfur in this compound would likely influence the kinetics of the polymerization and the final properties of the material, such as its glass transition temperature and mechanical strength.

Table 1: Factors Influencing Thiol-Ene Photopolymerization

FactorEffect on PolymerizationReference
Thiol Concentration Increased concentration can enhance the polymerization rate in the presence of air by mitigating oxygen inhibition. uiowa.eduresearchgate.net
Oxygen Thiol-ene systems exhibit reduced sensitivity to oxygen inhibition compared to traditional acrylate-based photopolymerizations. uiowa.eduresearchgate.net
Photoinitiator Type and concentration of the photoinitiator affect the rate and efficiency of the polymerization. usm.edu
Thiol Structure The functionality and steric hindrance of the thiol can influence reaction kinetics and the properties of the resulting polymer network. usm.edu

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for biomedical applications such as tissue engineering and drug delivery. Thiol-ene photo-click hydrogels have emerged as a versatile platform for these applications due to their biocompatibility and tunable properties nih.govresearchgate.net.

The formation of these hydrogels involves the crosslinking of multi-functional macromers containing either thiol or ene groups nih.govnih.gov. This "click" reaction is highly efficient and can be initiated by light, allowing for the in-situ formation of hydrogels under physiologically relevant conditions nih.gov. The resulting hydrogels are often highly cytocompatible, meaning they are not toxic to cells, which is a critical requirement for tissue engineering scaffolds nih.gov.

The properties of thiol-ene hydrogels, such as their mechanical stiffness and degradation rate, can be precisely controlled by the choice of macromers and the crosslinking density nih.gov. This allows for the creation of hydrogels that can mimic the properties of specific tissues, providing an ideal environment for cell growth and tissue regeneration researchgate.netdongguk.edu. While the direct use of this compound in these systems is not widely reported, the broader class of tertiary thiols can be explored to create hydrogels with specific degradation profiles and mechanical strengths due to their unique steric and electronic properties.

Table 2: Characteristics of Thiol-Ene Hydrogels for Tissue Engineering

CharacteristicDescriptionReference
Biocompatibility Thiol-ene hydrogels are generally non-toxic to cells, making them suitable for encapsulating cells and promoting tissue growth. nih.gov
Tunable Properties The mechanical and degradation properties of the hydrogels can be tailored by adjusting the macromer composition and crosslinking density. nih.gov
In-situ Formation The photo-initiated crosslinking allows for the formation of hydrogels directly at the site of application. nih.gov
"Click" Chemistry The thiol-ene reaction is highly efficient and specific, leading to the formation of well-defined network structures. mdpi.com

Thiols, including tertiary thiols, can act as catalysts in a variety of organic reactions. Their ability to participate in radical processes and to act as nucleophiles makes them valuable tools for synthetic chemists.

Polarity-reversal catalysis is a mechanistic strategy where a slow, polarity-mismatched reaction is replaced by a faster, multi-step process involving a catalyst that reverses the polarity of the reacting species libretexts.orgrsc.org. Thiols are effective catalysts in certain hydrogen-atom abstraction reactions through this mechanism libretexts.org.

In these reactions, a thiyl radical, generated from the thiol catalyst, abstracts a hydrogen atom from the substrate. This step is typically faster than the direct, uncatalyzed hydrogen abstraction because the transition state is stabilized by favorable polar effects libretexts.org. The resulting carbon-centered radical then participates in the desired reaction, and the thiol catalyst is regenerated in a subsequent step libretexts.org. This catalytic cycle allows for the efficient transformation of the substrate under milder conditions than would be possible otherwise. While specific examples involving this compound are not prevalent in general literature, the principles of polarity-reversal catalysis are applicable to tertiary thiols.

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries mdpi.commdpi.com. While the direct use of this compound as a chiral catalyst is not a common application, the broader class of thiols and their derivatives play significant roles in asymmetric transformations.

Chiral thiols can be used as ligands for metal catalysts, inducing enantioselectivity in a variety of reactions. Additionally, the synthesis of enantiopure tertiary thiols is an area of active research, as these compounds can serve as valuable chiral building blocks for the synthesis of more complex molecules nih.govresearchgate.net. Methods for the catalytic asymmetric synthesis of thiols often involve the use of chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of the reaction nih.gov.

The development of new catalytic systems for the asymmetric synthesis of and with thiols continues to be an important goal in organic chemistry, with potential applications in the creation of new drugs and functional materials mdpi.comnih.gov.

Precursors for Complex Sulfur-Containing Molecules

Tertiary thiols, such as this compound, are versatile building blocks in organic synthesis, enabling the construction of intricate sulfur-containing molecules. Their utility stems from the reactivity of the thiol group, which can readily participate in a variety of chemical transformations.

Thioethers, also known as sulfides, are a class of organosulfur compounds that are integral to many pharmaceuticals and natural products. nih.gov The synthesis of thioethers often involves the reaction of a thiol with an appropriate electrophile. Tertiary thiols can be employed in these reactions to introduce a bulky tertiary alkylthio group, which can impart specific steric and electronic properties to the target molecule.

One common method for thioether synthesis is the nucleophilic substitution reaction between a thiolate and an alkyl halide. acsgcipr.org Tertiary thiolates, generated by the deprotonation of the corresponding tertiary thiol, act as potent nucleophiles. For instance, this compound can be deprotonated to form the 2-phenylpropan-2-thiolate anion, which can then react with an alkyl halide to yield a tertiary thioether.

Another approach involves the coupling of thiols with alcohols. nih.govnih.gov For example, a copper-catalyzed coupling of various thiols, including primary and secondary thioalcohols, with 2-phenylpropan-2-ol has been demonstrated to produce the corresponding thioethers in good yields. nih.gov However, the direct reaction of tertiary thiols like tert-butyl thiol under these specific conditions did not proceed, highlighting the influence of steric hindrance on the reaction's efficiency. nih.gov

Thiaheterocycles, which are cyclic compounds containing at least one sulfur atom in the ring, are another important class of molecules with diverse biological activities. The synthesis of these compounds can sometimes involve the use of thiols as sulfur-donating reagents in cyclization reactions. For example, the synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives has been achieved through the reaction of a β-ketoester with aryl isothiocyanates. researchgate.net While this specific example does not directly utilize a tertiary thiol, it illustrates the general principle of incorporating sulfur into heterocyclic frameworks.

The synthesis of chiral tertiary thioethers presents a significant challenge in organic chemistry. beilstein-journals.orgnih.govtechnologynetworks.com Various methods have been developed to achieve this, including the stereoselective attack of a sulfur-centered nucleophile on a substituted carbon center. beilstein-journals.org The table below summarizes some approaches to thioether synthesis.

Reaction Type Reactants Product Key Features
Nucleophilic SubstitutionTertiary Thiolate + Alkyl HalideTertiary ThioetherClassic SN2 reaction.
Copper-Catalyzed CouplingThiol + Benzyl (B1604629) AlcoholThioetherTolerates a variety of functional groups. nih.gov
Phosphine-Catalyzed γ-Addition5H-Thiazol-4-one + AllenoateChiral Tertiary ThioetherProvides access to optically enriched tertiary thioethers. rsc.org
DeoxasulfenylationAlcohol + Isothiouronium SaltThioetherA thiol-free method for thioether synthesis. researchgate.net

Thiosulfonates are compounds containing a sulfenyl group bonded to a sulfonyl group and are valuable intermediates in organic synthesis. researchgate.net They can be synthesized through the oxidation of thiols. rsc.org The reaction of thiols with sodium sulfinates in the presence of an iron(III) catalyst provides a convenient method for thiosulfonate synthesis. organic-chemistry.org

Thiosulfonates are known to react with a variety of nucleophiles, including thiols, to form disulfides. rsc.org This reactivity makes them useful reagents for introducing sulfur-containing functionalities into molecules. For instance, they can be used in the synthesis of unsymmetrical disulfides by reacting with a different thiol. Some thiosulfonate compounds have also been investigated for their potential biological activities, including anti-viral and anti-fungal properties. researchgate.net

The synthetic applications of thiosulfonates are diverse. They can participate in reactions with alkynes, alkenes, aldehydes, and halogenated hydrocarbons to produce thioethers and sulfones. researchgate.net The table below highlights some methods for the synthesis of thiosulfonates.

Method Reactants Catalyst/Reagent Key Features
Iron-Catalyzed S-S CouplingThiols + Sodium SulfinatesIron(III) catalystUtilizes atmospheric oxygen as an oxidant. organic-chemistry.org
Molybdenum-Catalyzed OxidationThiolsAnionic polyoxomolybdate catalyst, H2O2 or airA green protocol for selective oxidation. rsc.org
PIDA-Initiated CouplingSulfonyl HydrazidesPhenyliodine(III) diacetate (PIDA)A transition-metal-free synthesis. organic-chemistry.org
Iodine-Promoted CouplingArylsulfonyl HydrazidesIodineAn environmentally friendly method. researchgate.net

Advanced Material Synthesis via Ligand Exchange Reactions

Tertiary thiols, including this compound, play a crucial role in the synthesis and functionalization of advanced materials, particularly in the realm of nanoparticles. Thiol ligands are widely used to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape. fu-berlin.de

The mechanism of ligand exchange on gold nanoclusters has been studied, and it is understood that the process can occur through the exchange of free ligands in solution or via intercluster collisions. nih.gov The chemical properties and flexibility of the gold-sulfur interface are fundamental to these post-synthesis modifications. nih.gov

For example, the synthesis of monodisperse Au38(S–C12H25)24 has been achieved through a two-phase ligand exchange process starting from glutathione-capped gold clusters. nih.gov Furthermore, intramolecular metal exchange reactions in alloy nanoclusters can be promoted by thiol ligands. nih.gov In the case of Ag2Au25(SR)18 nanoclusters, surface-adsorbed silver ions can exchange with kernel gold atoms, a process facilitated by the presence of thiol ligands. nih.gov

Environmental Chemistry and Atmospheric Science Implications

Organosulfur compounds, a broad class of molecules that includes tertiary thiols, are present in the environment from both natural and anthropogenic sources. britannica.comepa.gov Their chemical transformations in the atmosphere can have significant implications for air quality and climate.

Contribution of Organosulfur Compounds to Atmospheric Aerosols

Organosulfur compounds, particularly organosulfates, are significant components of atmospheric secondary organic aerosols (SOA). nsf.govcopernicus.orgcopernicus.org These aerosols are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). Organosulfur compounds can constitute a substantial fraction of the organic matter mass in aerosols, potentially impacting the global climate system and human health. copernicus.orgcopernicus.org

The formation of organosulfur compounds in the atmosphere is a complex process involving various chemical reactions. One proposed pathway involves the reaction of unsaturated carbonyl compounds with bisulfite anions in the aqueous phase, catalyzed by transition metal ions like Fe3+. nsf.gov This process can lead to the formation of a range of organosulfur compounds and their oligomers. nsf.gov

Aromatic organosulfates and sulfonates have also been detected in ambient aerosols in urban areas. nsf.gov It is suggested that these compounds can form from the aqueous phase reactions of aromatic compounds, such as benzoic acid, with sulfite (B76179) in the presence of Fe3+. nsf.gov This pathway involves the combination of organic radical intermediates with sulfoxy radicals. nsf.gov

Formation Mechanisms and Environmental Fate of Organosulfur Species

The formation of organosulfates in the atmosphere is often linked to the acid-catalyzed ring-opening of epoxides derived from the oxidation of VOCs, such as isoprene. copernicus.orgcopernicus.org These reactions occur in the presence of acidic sulfate (B86663) aerosols. Heterogeneous reactions between SO2 and unsaturated compounds or organic peroxides on aerosol surfaces are also identified as potential formation pathways. copernicus.orgcopernicus.org

The environmental fate of organosulfur compounds is influenced by their chemical and physical properties. Once formed in the atmosphere, these compounds can be transported over long distances and eventually be removed from the atmosphere through wet or dry deposition. The presence of organosulfur compounds in various environmental compartments, including soil and water, is a subject of ongoing research. The anaerobic biodegradation of some organosulfur compounds can be inhibited by the compounds themselves, which could affect their persistence in anoxic environments. oup.com

The table below summarizes key formation pathways of atmospheric organosulfur compounds.

Formation Pathway Precursors Key Conditions Resulting Compounds
Aqueous Phase Radical ReactionsUnsaturated Carbonyls, BisulfiteTransition Metal Ions (e.g., Fe3+)Organosulfur compounds and oligomers nsf.gov
Acid-Catalyzed Epoxide Ring-OpeningVOC-derived Epoxides, Sulfate AerosolsAcidic Aerosol ConditionsOrganosulfates copernicus.orgcopernicus.org
Aqueous Phase Aromatic ReactionsAromatic Compounds, SulfiteTransition Metal Ions (e.g., Fe3+)Aromatic Organosulfates and Sulfonates nsf.gov
Heterogeneous ReactionsSO2, Unsaturated Compounds/Organic PeroxidesAerosol SurfacesOrganosulfates copernicus.orgcopernicus.org

Emissions from Biological Processes and Environmental Monitoring

While the emission of various volatile sulfur compounds from biological sources like microbial metabolism is a known phenomenon, the specific contribution of tertiary thiols such as this compound is an emerging area of investigation. Research into the microbial degradation of aromatic compounds provides a foundational understanding of the potential pathways for the formation or breakdown of such molecules in the environment nih.govunesp.brnih.govresearchgate.net.

Environmental monitoring for trace levels of thiols is challenged by their reactivity and low concentrations. Gas chromatography-mass spectrometry (GC-MS) is a key technique for identifying organosulfur compounds in environmental matrices, including water, sediment, and industrial effluents nih.govresearchgate.net. The analysis of volatile thiols in complex mixtures like alcoholic beverages often requires derivatization to enhance their detection by liquid chromatography-mass spectrometry (LC-MS) researchgate.net. The development of sensitive analytical methods is crucial for understanding the environmental fate and potential ecological impact of tertiary thiols.

Table 1: Analytical Techniques for Thiol Detection in Environmental Samples

Analytical Technique Principle Common Derivatizing Agents Detection Limits Reference
GC-MS Separation by gas chromatography and identification by mass spectrometry. Not always required for volatile thiols. ppb range nih.gov
LC-MS/MS Separation by liquid chromatography and sensitive detection by tandem mass spectrometry. Ebselen, 4,4'-dithiodipyridine ng/L range acs.orgnih.gov

Biochemical and Biomedical Research Implications

The unique reactivity of the thiol group positions these compounds at the center of numerous biochemical processes. The steric hindrance around the sulfhydryl group in tertiary thiols like this compound influences their reactivity and potential biological roles.

Thiol-Mediated Radical Degradation Mechanisms in Biomacromolecules

Thiyl radicals (RS•) are key intermediates in the redox chemistry of thiols and can participate in the degradation of biomacromolecules like proteins nih.govwikipedia.org. These radicals can engage in hydrogen atom transfer (HAT) reactions with amino acid residues, leading to the formation of carbon-centered radicals and subsequent protein damage acs.orgmdpi.comlibretexts.org. The formation of thiyl radicals can be initiated by other free radicals, and they can participate in a variety of reactions, including addition to double bonds mdpi.comlibretexts.orgmdpi.com.

The structure of the thiol influences the reactivity of the resulting thiyl radical. In the case of this compound, the tertiary nature of the carbon atom attached to the sulfur may affect the stability and subsequent reaction pathways of the thiyl radical. While specific kinetic data for the 2-phenylpropane-2-thiyl radical's interaction with biomolecules is not extensively documented, the general principles of thiyl radical chemistry suggest its potential to initiate or propagate radical damage mdpi.comlibretexts.org.

Role of Thiols in Redox Homeostasis and Cellular Signaling Pathways

Thiols are central to maintaining redox homeostasis within cells, acting as antioxidants and participating in signaling pathways creative-proteomics.comnih.govnih.govresearchgate.netresearchgate.netconsensus.appmdpi.comresearchgate.net. Glutathione (B108866), a primary thiol in most cells, plays a crucial role in detoxifying reactive oxygen species (ROS) and maintaining a reducing intracellular environment nih.gov. The reversible oxidation of thiol groups to disulfides is a key mechanism in redox signaling, acting as a molecular "switch" to control protein function mdpi.compnas.org.

Tertiary thiols can also participate in these processes, although their bulkier structure may influence their efficiency as antioxidants and their interaction with enzymes involved in redox regulation beilstein-journals.org. The antioxidant capacity of thiols is related to their ability to donate a hydrogen atom to quench free radicals nih.gov. The specific redox potential of this compound would determine its effectiveness in cellular antioxidant systems.

Development of Thiol-Based Bioactive Agents and Biochemical Probes

The nucleophilic nature of the thiol group makes it a valuable functional group in the design of bioactive compounds and biochemical probes researchgate.netmdpi.com. The synthesis of thiol derivatives of known biologically active molecules is a strategy to enhance their properties or introduce new functionalities researchgate.netwikipedia.orgacs.org.

Fluorescent probes for the detection of biothiols are crucial tools for studying their roles in cellular processes researchgate.netnih.govrsc.orgmdpi.comresearchgate.netnih.govrsc.orgmdpi.com. The design of these probes often relies on thiol-specific chemical reactions that trigger a change in fluorescence rsc.orgmdpi.comrsc.org. While many probes are designed for common biothiols like cysteine and glutathione, the development of probes that can selectively detect specific types of thiols, including tertiary thiols, remains a challenge due to their similar reactivity researchgate.netrsc.org. The synthesis of derivatives of this compound could lead to novel probes for investigating specific biological questions.

Table 2: Common Reaction Mechanisms for Thiol-Responsive Fluorescent Probes

Reaction Mechanism Description Example Recognition Moiety Reference
Michael Addition Nucleophilic addition of a thiol to an electron-deficient double bond. Maleimide, Acrylate mdpi.commdpi.com
Thiol-Disulfide Exchange Reaction of a thiol with a disulfide bond, leading to the cleavage of the disulfide. Disulfide-linked fluorophores nih.gov
Cyclization with Aldehydes Reaction of aminothiols with aldehydes to form thiazolidine (B150603) rings. Aldehyde-containing fluorophores mdpi.com

Advanced Analytical Approaches for Biothiols in Biological Systems

The accurate quantification of thiols in biological samples is essential for understanding their roles in health and disease but presents analytical challenges due to their low concentrations and susceptibility to oxidation nih.govsemanticscholar.orgnih.gov. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable for the sensitive and selective measurement of biothiols lcms.czrsc.orgnih.gov.

Derivatization is a common strategy to improve the chromatographic separation and mass spectrometric detection of thiols acs.orgnih.govnih.govsemanticscholar.org. Various reagents are available that react specifically with the thiol group, introducing a tag that enhances ionization efficiency or provides a characteristic fragmentation pattern for detection nih.gov. The steric hindrance of tertiary thiols like this compound may necessitate the optimization of derivatization conditions or the development of novel reagents to ensure efficient reaction beilstein-journals.org. The quantification of sulforaphane, an electrophilic compound that reacts with thiols, in plasma by LC-MS/MS is enhanced by blocking thiols with iodoacetamide (B48618), highlighting the importance of sample preparation in thiol analysis unesp.br.

Future Research Directions and Perspectives on 2 Phenylpropane 2 Thiol and Tertiary Thiols

Advancements in Stereoselective Thiol Synthesis Methodologies

The asymmetric synthesis of enantiomerically pure tertiary thiols remains a significant challenge for synthetic organic chemists. beilstein-journals.orgnih.govtechnologynetworks.comnih.gov Unlike primary and secondary thiols, the construction of a quaternary stereocenter adjacent to a sulfur atom is complicated by steric hindrance. nih.gov Traditional methods analogous to the synthesis of tertiary alcohols, such as nucleophilic attack on a prochiral ketone, are impractical for thiols due to the instability and undesirable properties of the required thioketone intermediates. beilstein-journals.orgnih.gov

Future research will likely focus on overcoming these hurdles through innovative synthetic strategies. Two primary approaches are envisioned: the stereoselective formation of a carbon-sulfur (C–S) bond or a carbon-carbon (C–C) bond. beilstein-journals.org

C–S Bond Formation: This involves the stereoselective attack of a sulfur-based nucleophile on a carbon center. A significant challenge here is that SN2 displacement reactions are highly sensitive to steric crowding, often leading to competing SN1 and elimination pathways with quaternary electrophiles. nih.gov Future work may explore novel catalyst systems that can control the stereochemistry of this transformation.

C–C Bond Formation: This strategy involves the stereoselective alkylation or arylation of a secondary sulfur-containing substrate to create the quaternary center. beilstein-journals.org

Recent progress has been made using prochiral organosulfur compounds like 5H-thiazol-4-ones as thiol surrogates in catalytic asymmetric reactions. ehu.esrsc.org For instance, Brønsted base-catalyzed Michael additions of these thiazolones to nitroalkenes have successfully produced tertiary thiol precursors with high diastereo- and enantioselectivity. ehu.esrsc.org Similarly, phosphine-catalyzed asymmetric γ-additions of 5H-thiazol-4-ones to allenoates have emerged as a promising route to enantioenriched tertiary thioethers, which can be subsequently converted to the corresponding thiols. rsc.orgresearchgate.net

Table 1: Emerging Strategies in Asymmetric Tertiary Thiol Synthesis
StrategyDescriptionKey ChallengeRecent Advancement
C–S Bond FormationStereoselective attack of a sulfur nucleophile on a carbon electrophile.Steric hindrance favoring SN1/elimination over SN2 reactions. nih.govDevelopment of stereospecific substitution reactions using specialized leaving groups. beilstein-journals.orgnih.gov
C–C Bond FormationStereoselective alkylation/arylation of a secondary sulfur-based substrate.Controlling the stereochemistry at the newly formed quaternary center. beilstein-journals.orgUse of configurationally stable α-lithiothiocarbamates for stereoselective electrophilic attack. beilstein-journals.org
Use of Thiol SurrogatesEmploying prochiral sulfur-containing molecules in asymmetric catalysis.Designing catalysts that provide high enantioselectivity for sterically demanding substrates.Brønsted base and phosphine-catalyzed additions using 5H-thiazol-4-ones. ehu.esrsc.org

Development of Novel Catalytic Systems for Thiol Reactions

Catalysis is central to unlocking the full potential of tertiary thiols in chemical synthesis. Research is actively pursuing new catalytic systems to facilitate the formation and transformation of C–S bonds under mild and efficient conditions.

Transition metal-catalyzed cross-coupling reactions have revolutionized C–S bond formation, overcoming many limitations of traditional methods. rsc.org Palladium and copper-based catalysts are prominent in this area, though the use of odorous and readily oxidized sulfur sources can be problematic. rsc.org A key future direction is the development of reactions that utilize diverse and commercially available sulfur surrogates, which are less volatile and more stable. rsc.org

Organocatalysis offers a metal-free alternative for C–S bond formation. The sulfa-Michael addition (SMA), the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, is a cornerstone of this approach. acs.org Chiral organocatalysts, including those derived from natural cinchona alkaloids, have been shown to promote enantioselective SMAs, yielding β-thio ketones with varying degrees of success. acs.org Future research will aim to develop more efficient and selective bifunctional catalysts, such as Lewis base–Brønsted acid systems, to broaden the scope of these reactions for sterically hindered tertiary thiols. acs.org

Furthermore, recently discovered transition metal-mediated hydrolysis reactions present a novel strategy for the desulfurization of organosulfur compounds, converting thiols into alcohols under ambient conditions. acs.org The development of catalytic versions of this process could provide new pathways for feedstock conversion and bioremediation. acs.org

Enhanced Understanding of Thiol Reactivity Under Diverse Physiological and Environmental Conditions

The reactivity of thiols is highly dependent on their chemical environment. Understanding how tertiary thiols like 2-phenylpropane-2-thiol behave under physiological and environmental conditions is crucial for applications in biochemistry and for assessing their environmental fate.

In biological systems, thiols play critical roles in redox regulation and metal binding. researchgate.net While much is known about primary thiols like cysteine, the behavior of tertiary thiols is less understood. Their increased steric bulk likely influences their reactivity in processes like thiol-disulfide exchange, which is fundamental to cellular signaling and oxidative stress responses. umaine.edu Future research will involve combined computational and experimental studies to probe these interactions and determine how the unique structure of tertiary thiols affects their biological activity.

Environmentally, organosulfur compounds are prevalent in fossil fuels and can be released into ecosystems through industrial processes. oup.com The environmental impact of these compounds, including their potential toxicity to microorganisms, is an area of active investigation. oup.com Studies have shown that the inhibitory effect of organosulfur compounds on microbial metabolism can be significant, potentially affecting biodegradation assessments in anoxic environments. oup.com The presence of organosulfur compounds in atmospheric aerosols, where they can contribute substantially to organic matter mass, also has implications for climate and human health. copernicus.org Research is needed to elucidate the transformation pathways, persistence, and ultimate fate of tertiary thiols in soil, water, and the atmosphere. The influence of environmental factors such as temperature, precipitation, and location on the concentration of organosulfur compounds in plants has also been noted, indicating complex interactions between genetics and the environment. acs.org

Design and Synthesis of Advanced Thiol-Functionalized Materials

The incorporation of thiol groups into materials can impart valuable properties, leading to applications in areas from drug delivery to environmental remediation. The "thiol-ene" reaction, a radical-mediated addition of a thiol to an alkene, has become a prominent tool in this field due to its efficiency and adherence to the principles of "click chemistry". wikipedia.orgchem-station.comalfa-chemistry.com

This reaction allows for the straightforward synthesis of thiol-functionalized polymers and the modification of surfaces. researchgate.netnih.gov For example, porous polymer monoliths have been functionalized using thiol-ene chemistry to create stationary phases for chromatography. nih.gov Research has shown that while the polymerization rate in thiol-ene reactions can decrease as thiol substitution changes from primary to tertiary, all three types of thiols can be made to react at similar rates under typical initiation conditions. acs.org An interesting finding is that materials made with secondary thiols exhibit significantly greater shelf stability compared to their primary counterparts, suggesting that tertiary thiol-based materials may also possess enhanced stability. acs.org

Future work in this area will focus on:

Novel Polymers: Synthesizing new polymers, such as thiol-functionalized polynorbornene dicarboximides, for specific applications like heavy metal adsorption from water. mdpi.com

Metal-Organic Frameworks (MOFs): Designing and synthesizing thiol- and thioether-based MOFs. These materials have potential applications in catalysis, sensing, and adsorption, with functionality introduced either directly through sulfur-containing ligands or via post-synthetic modification. rsc.org

Bioconjugation: Expanding the use of thiol-based chemistry to create complex bioconjugates, linking synthetic polymers to biological building blocks like peptides. acs.org

Adsorbents: Developing thiol-functionalized materials, such as modified activated carbon, for the selective removal of pollutants like mercury from aqueous solutions. acs.org

Table 2: Applications of Thiol-Functionalized Materials
Material TypeSynthesis/Functionalization MethodPotential ApplicationKey Research Focus
Polymer MonolithsThiol-ene "click" chemistry nih.govChromatography, Separation ScienceCreating highly selective stationary phases for HILIC and other techniques. nih.gov
Polynorbornene DerivativesRing-Opening Metathesis Polymerization (ROMP) mdpi.comEnvironmental RemediationAdsorption of heavy metals like mercury and lead from water. mdpi.com
Metal-Organic Frameworks (MOFs)Direct synthesis with sulfur-containing linkers or post-synthetic modification. rsc.orgCatalysis, Sensing, Gas AdsorptionTuning porosity and functionality for selective molecular recognition. rsc.org
Magnetic NanoparticlesSurface functionalization with thiol-containing acids. researcher.lifePollutant Removal, Precious Metal RecoveryDeveloping highly efficient and recyclable adsorbents for metal ions. researcher.life

Integrated Computational and Experimental Approaches for Thiol Chemistry

The synergy between computational modeling and experimental investigation is a powerful paradigm for advancing the understanding of thiol chemistry. digitellinc.com Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep mechanistic insights into reaction pathways, transition states, and reactivity that are difficult to probe experimentally. umaine.edudigitellinc.com

Integrated approaches have been used to:

Understand Reactivity and Selectivity: Combined computational and experimental studies have elucidated the surprising reactivity of thiols in comparison to alcohols in certain reactions, revealing the crucial role of hydrogen bonding in controlling reaction outcomes. digitellinc.com

Elucidate Reaction Mechanisms: DFT calculations have been employed to investigate the mechanism of phosphine-catalyzed asymmetric reactions, showing that hydrogen bonding interactions are critical for asymmetric induction. rsc.orgresearchgate.net

Analyze Thiol-Ene Kinetics: Computational methods have been used to determine the energetics and kinetics of thiol-ene reactions, helping to explain how alkene structure influences reactivity and allowing for the prediction of reaction rates. nih.govacs.org

Model Bioconjugation: Computational studies of the addition of methanethiol (B179389) to various Michael acceptors serve as a model for the bioconjugation of cysteine residues in proteins, aiding in the design of more stable antibody-drug conjugates. nih.gov

A significant area for future research is the application of Quantitative Structure-Activity Relationship (QSAR) modeling. creative-biostructure.com QSAR can establish correlations between the chemical structures of organosulfur compounds and their biological activities or properties. researchgate.netnih.gov By identifying key molecular descriptors, QSAR models can predict the activity of new compounds, optimize existing structures, and guide the rational design of novel molecules with desired properties. creative-biostructure.comnih.gov

Comprehensive Environmental Impact Assessment and Mitigation Strategies for Organosulfur Compounds

Given the natural and anthropogenic sources of organosulfur compounds, a thorough assessment of their environmental impact is essential. oup.combritannica.com These compounds are known components of crude petroleum and can be detected even at very low concentrations, where they may cause unpleasant odors or interfere with industrial catalytic processes. britannica.com

Future research must focus on a comprehensive evaluation of the ecotoxicity of tertiary thiols and related compounds. This includes assessing their effects on diverse microbial communities, aquatic life, and soil ecosystems. oup.com Understanding the biogeochemical cycling of these compounds is critical to predicting their long-term environmental fate.

In parallel, the development of effective mitigation strategies is a priority. This involves two main approaches:

Degradation and Remediation: Exploring and enhancing the microbial degradation of persistent organosulfur compounds. This may involve identifying or engineering microorganisms with specific metabolic pathways for breaking down these molecules.

Capture and Removal: Designing and improving adsorbent materials for the removal of organosulfur compounds from industrial effluents and contaminated water sources. As mentioned, thiol-functionalized materials show great promise for capturing heavy metals, and similar principles could be applied to develop materials that selectively bind and remove organic sulfur pollutants. acs.orgresearcher.life

By combining advanced synthesis, catalysis, materials science, and computational modeling, the scientific community can continue to unlock the potential of this compound and other tertiary thiols while ensuring their safe and sustainable use.

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 2-Phenylpropane-2-thiol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of thiol derivatives like this compound often involves nucleophilic substitution or thiolation reactions. For example, analogous compounds such as 2-thiazoline-2-thiol are synthesized via reactions with molybdenum-based catalysts (e.g., MoO₂Cl₂) under acetonitrile solvent conditions . Optimization strategies include adjusting reaction temperature, catalyst loading, and solvent polarity. Pre-activation of substrates (e.g., using thiourea derivatives) can enhance thiol group incorporation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying structural features like the tert-butyl thiol group. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies S-H stretching vibrations (~2500 cm⁻¹). Chromatographic methods (HPLC/GC) paired with UV-Vis or flame ionization detection assess purity. For example, impurities in thiol derivatives are often quantified using retention time comparisons against reference standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) to minimize inhalation or dermal exposure. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency measures like safety showers and eye baths should be accessible. Waste must be segregated and treated by certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Cross-validate data using complementary techniques: X-ray crystallography for absolute configuration confirmation, or 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, MoO₂Cl₂ adducts of thiols show distinct coordination shifts in IR spectra, aiding in structural clarification . Additionally, computational modeling (DFT) can predict vibrational frequencies or NMR chemical shifts for comparison .

Q. What strategies are recommended for evaluating the metabolic stability of this compound in pharmacological studies?

  • Methodological Answer : Use in vitro hepatocyte or microsomal assays to measure metabolic half-life. LC-MS/MS quantifies parent compound degradation and metabolite formation. Cross-reference High Production Volume (HPV) chemical databases to identify analogous thiols with known metabolic pathways. For novel compounds, isotopic labeling (e.g., ³⁵S) tracks metabolic fate. Literature reviews should prioritize EPA or OECD guidelines for systematic data evaluation .

Q. How can catalytic applications of this compound be optimized in organometallic reactions?

  • Methodological Answer : Thiols act as ligands in metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings). Optimize ligand-to-metal ratios to balance catalytic activity and stability. For example, MoO₂Cl₂ complexes with thiols require precise stoichiometry to prevent ligand saturation. Solvent selection (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) mitigate oxidation of the thiol group. Kinetic studies (e.g., variable-temperature NMR) elucidate reaction mechanisms .

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